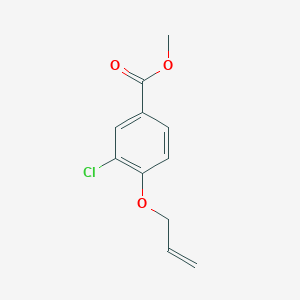

Methyl 3-chloro-4-prop-2-enoxybenzoate

Description

Methyl 3-chloro-4-prop-2-enoxybenzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a chlorine atom at the 3-position and a propenoxy (allyloxy) group at the 4-position. Its synthesis typically involves nucleophilic substitution or esterification reactions under controlled conditions .

Properties

IUPAC Name |

methyl 3-chloro-4-prop-2-enoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h3-5,7H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSKTDHSNAQYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50535231 | |

| Record name | Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65650-43-3 | |

| Record name | Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-prop-2-enoxybenzoate typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The resulting methyl 3-chloro-4-hydroxybenzoate is then reacted with allyl bromide under basic conditions to introduce the allyloxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-prop-2-enoxybenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic substitution: Formation of substituted benzoates.

Oxidation: Formation of epoxides or hydroxylated derivatives.

Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-chloro-4-prop-2-enoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-prop-2-enoxybenzoate involves its interaction with specific molecular targets. The chloro and allyloxy groups can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

(E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate: This compound shares the methyl benzoate core and 4-alkoxy substituent but incorporates additional groups: a methoxy (at C5) and a cyanovinylamino group (at C2).

Methyl salicylate : A simpler ester with a hydroxyl group at C3. The absence of chloro or allyloxy groups reduces its molecular weight and hydrophobicity, making it more volatile and suitable for fragrance applications .

Table 1: Substituent Impact on Properties

| Compound | Substituents | Key Properties |

|---|---|---|

| Methyl 3-chloro-4-prop-2-enoxybenzoate | Cl (C3), CH₂CH₂CH₂O (C4) | Moderate polarity, allyloxy reactivity |

| (E)-Methyl 4-(3-chloropropoxy)-... | Cl (C4), OCH₃ (C5), NH-C≡C-CN (C2) | Enhanced H-bonding, conjugation, higher MW |

| Methyl salicylate | OH (C2) | High volatility, lower thermal stability |

Physicochemical Properties

- Boiling Point/Solubility: The chloro and allyloxy groups in this compound likely increase its boiling point compared to methyl salicylate (222°C) due to higher molecular weight and reduced volatility. However, the absence of polar groups like hydroxyl or cyano may limit water solubility relative to its cyanovinylamino-containing analogue .

- Crystallinity : The allyloxy group’s planar structure may facilitate π-π stacking, whereas the chloro substituent could influence crystal packing via halogen bonding. In contrast, methyl salicylate’s hydroxyl group promotes stronger hydrogen-bonded networks, as discussed in hydrogen-bonding functionality studies .

Crystallographic and Computational Insights

Crystal structures of related esters are often resolved using SHELX software, which enables precise determination of molecular conformations and intermolecular interactions . For this compound, SHELX-based analysis would clarify how the allyloxy group’s geometry affects packing efficiency compared to methoxy or cyano-substituted analogues. Graph-set analysis () could further classify hydrogen-bonding patterns, distinguishing its supramolecular architecture from simpler esters like methyl salicylate .

Biological Activity

Methyl 3-chloro-4-prop-2-enoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, antifungal, and cytotoxic effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C10H9ClO3

- Molecular Weight : 216.63 g/mol

- Functional Groups : The compound features a chloro group, an enoxy group, and a benzoate moiety, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing minimum inhibitory concentrations (MIC) ranging from 1 to 64 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1 - 64 |

| Escherichia coli | 1 - 64 |

Antifungal Activity

The compound has also shown promising antifungal activity. In vitro assays demonstrated that this compound inhibited the growth of several fungal species, with particular effectiveness against Sclerotinia sclerotiorum. The effective concentration (EC50) was found to be significantly lower than that of standard antifungal agents like quinoxyfen .

Table 2: Antifungal Activity Against Sclerotinia sclerotiorum

| Compound | EC50 (mg/L) |

|---|---|

| This compound | 5.17 |

| Quinoxyfen | 14.19 |

Cytotoxicity

In addition to its antimicrobial and antifungal properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary studies indicated that the compound exhibited cytotoxicity with IC50 values ranging from moderate to high against different cancer cell lines, including K562 and HeLa cells .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μg/mL) |

|---|---|

| K562 | 25.8 |

| HeLa | 44.9 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within microbial and cancerous cells. The presence of the chloro and enoxy groups may facilitate binding to enzymes or receptors critical for cellular processes, thereby inhibiting growth or inducing apoptosis in malignant cells.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Drug Development : A study focused on developing new antimicrobial agents derived from modified benzoates, where this compound was identified as a lead compound due to its broad-spectrum activity .

- Fungicide in Agriculture : Field trials demonstrated the effectiveness of this compound as a fungicide in agricultural settings, significantly reducing fungal infections in crops compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.